AZD-3161

描述

Contextualizing Pavinetant within Neurokinin Receptor Antagonism Research

The therapeutic potential of pavinetant is rooted in its interaction with the neurokinin receptor system. Neurokinin receptors are a class of G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems. vetphysiol.hu There are three primary subtypes of neurokinin receptors: NK1, NK2, and NK3. medchemexpress.com Each receptor subtype exhibits a preferential affinity for a specific tachykinin peptide: substance P for NK1, neurokinin A for NK2, and neurokinin B for NK3. guidetopharmacology.org

The engagement of these receptors by their respective ligands triggers a cascade of intracellular signaling events, influencing a diverse array of physiological processes. vetphysiol.hu Consequently, the modulation of neurokinin receptor activity has been a subject of significant interest in pharmaceutical research for the potential treatment of a wide range of conditions.

Antagonists of the NK1 receptor, for example, have been investigated for their potential therapeutic effects in centrally mediated conditions such as anxiety, depression, and emesis. uspto.gov The NK1 receptor's role in mediating the effects of substance P has also led to research into its antagonists for pain management and inflammatory conditions. uspto.govtandfonline.com

Research into NK2 receptor antagonists has been explored for conditions such as asthma and irritable bowel syndrome, owing to the receptor's presence in the smooth muscle of the respiratory and gastrointestinal tracts. tandfonline.com

Pavinetant, as a selective NK3 receptor antagonist, targets the receptor primarily activated by neurokinin B. The NK3 receptor is almost exclusively expressed in the nervous system, where it is involved in modulating central monoaminergic neurotransmission. nih.gov This has led to the investigation of NK3 receptor antagonists for neuropsychiatric disorders. nih.gov Furthermore, the NK3 receptor plays a crucial role in the reproductive system, particularly in the secretion of gonadotropin-releasing hormone (GnRH), making it a target for hormonal and reproductive disorders. vetphysiol.hu

Historical Trajectory of Pavinetant Development and Research Initiatives

The development of pavinetant has been a multi-company endeavor, with the compound being identified by a series of developmental code names throughout its research history. wikipedia.org

Initially developed by AstraZeneca, pavinetant was known by the code names AZD2624 and AZ-12472520. wikipedia.orgguidetopharmacology.org The early research focus for AZD2624 was on its potential as a novel treatment for schizophrenia. wikipedia.org This was based on the understanding that the NK3 receptor modulates dopaminergic pathways, which are implicated in the pathophysiology of schizophrenia. nih.govresearchgate.net However, a proof-of-principle study investigating AZD2624 as a monotherapy for acute schizophrenia did not demonstrate efficacy. nih.gov

Following the initial research in schizophrenia, the rights to pavinetant (then known as AZD4901) were acquired by Millendo Therapeutics, which assigned it the new research code MLE-4901. guidetopharmacology.org This marked a significant shift in the developmental focus for the compound. Millendo Therapeutics initiated development programs for pavinetant in the treatment of menopausal hot flashes and polycystic ovary syndrome (PCOS). guidetopharmacology.org

A Phase 2 clinical trial was conducted to evaluate the efficacy of MLE4901 in reducing the frequency and severity of menopausal hot flashes. nih.govnih.gov This trial, registered under the identifier NCT02668185, was a randomized, double-blind, placebo-controlled, crossover study. nih.gov

Concurrently, research was undertaken to explore the utility of pavinetant in treating PCOS, with a Phase 2 study initiated under the identifier NCT02865915. guidetopharmacology.org However, the development of pavinetant for both hot flashes and PCOS was ultimately terminated in November 2017. wikipedia.org

| Developmental Timeline of Pavinetant | |

| Developer | Code Name(s) |

| AstraZeneca | AZD2624, AZ-12472520, AZD4901 |

| Millendo Therapeutics | MLE-4901 |

Evolution of Research Focus and Therapeutic Indications

The evolution of pavinetant's research focus from a potential antipsychotic to a treatment for women's health issues reflects the scientific community's growing understanding of the multifaceted role of the NK3 receptor.

The initial investigation of pavinetant for schizophrenia was predicated on the hypothesis that antagonizing the NK3 receptor could modulate dopamine (B1211576) signaling in brain regions relevant to the disorder. researchgate.net The aim was to offer a novel mechanism of action compared to existing antipsychotic medications. nih.gov However, a 28-day clinical trial involving patients with schizophrenia found no significant difference between pavinetant (AZD2624) and placebo in improving scores on the Positive and Negative Syndrome Scale or the Clinical Global Impression Severity Scale. nih.gov This lack of efficacy led to the discontinuation of its development for this indication. wikipedia.org

The subsequent shift in focus to menopausal hot flashes was driven by the discovery of the role of neurokinin B (NKB) and its receptor, NK3, in the thermoregulatory centers of the brain. imsociety.org In menopausal women, decreased estrogen levels are associated with an overstimulation of the NKB signaling pathway, which is believed to be a key trigger for hot flashes. imsociety.org Therefore, it was hypothesized that by blocking the NK3 receptor, pavinetant could alleviate these vasomotor symptoms. imsociety.org

The Phase 2 trial of pavinetant (MLE-4901) in menopausal women with frequent hot flashes did indeed show promising results in terms of efficacy. nih.govnih.gov The study reported a significant reduction in the total weekly number of hot flashes compared to placebo. nih.govendocrine-abstracts.org Specifically, treatment with MLE4901 resulted in a 45 percentage point greater reduction in total weekly hot flushes compared with placebo. nih.gov

Despite the positive efficacy findings, the development of pavinetant for menopausal hot flashes was halted. wikipedia.orgwomensmentalhealth.org The decision was based on an assessment of the clinical risks and benefits, which included the observation of transient elevations in liver transaminases in some study participants. nih.govwomensmentalhealth.org

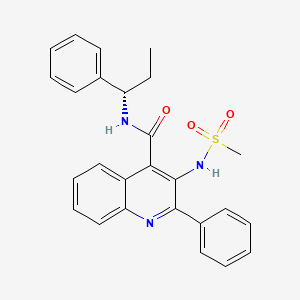

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1369501-46-1 |

|---|---|

分子式 |

C23H21F3N4O4 |

分子量 |

474.4 g/mol |

IUPAC 名称 |

N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1 |

InChI 键 |

LRHQXIQLHVPUNA-INIZCTEOSA-N |

手性 SMILES |

COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |

规范 SMILES |

COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F |

外观 |

Solid powder |

其他CAS编号 |

941690-55-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide AZD 2624 AZD-2624 AZD2624 |

产品来源 |

United States |

Molecular and Receptor Level Investigations of Pavinetant

Elucidation of Pavinetant's Primary Pharmacological Target: Neurokinin-3 Receptor (NK3R)

Pavinetant functions as a neurokinin-3 receptor (NK3R) antagonist. medchemexpress.comglpbio.comwikipedia.orgguidetopharmacology.orgmedchemexpress.comncats.ioadooq.commedkoo.comtargetmol.comnih.gov This compound is recognized as a potent and selective antagonist of the NK3 receptor. medchemexpress.comglpbio.commedchemexpress.com

Pavinetant demonstrates high potency in antagonizing the NK3R. In studies involving human NK3R expressed in Chinese Hamster Ovary (CHO) cells, Pavinetant exhibited an IC50 value of 1.6 nM for the displacement of [125I]His3-MePhe7)-NKB. medchemexpress.comadooq.com Furthermore, its binding affinity to human NK3R is characterized by a pKi of 8.7, corresponding to a Ki of 2 nM. guidetopharmacology.org These values underscore Pavinetant's strong affinity and inhibitory action at the NK3 receptor.

Table 1: Pavinetant's Potency at Human NK3R

| Assay Type | Target Receptor | IC50 (nM) | pKi |

| Displacement of [125I]His3-MePhe7)-NKB (CHO cells) | Human NK3R | 1.6 | - |

| Binding Affinity | Human NK3R | - | 8.7 |

Pavinetant is consistently described as a selective NK3 receptor antagonist. medchemexpress.comglpbio.comwikipedia.orgguidetopharmacology.orgmedchemexpress.comncats.io This selectivity implies a preferential engagement with the NK3R over other members of the tachykinin receptor family, such as neurokinin-1 receptor (NK1R) and neurokinin-2 receptor (NK2R). While specific quantitative data on Pavinetant's selectivity against NK1R and NK2R were not detailed in the provided information, the consistent description of it as a "selective" NK3R antagonist in various scientific contexts supports its differential engagement within this receptor family. medchemexpress.comglpbio.comwikipedia.orgguidetopharmacology.orgmedchemexpress.comncats.ioresearchgate.net

Investigations into Pavinetant's Molecular Interactions and Metabolic Disposition

Studies have also focused on Pavinetant's molecular interactions, particularly concerning its metabolic disposition via cytochrome P450 (CYP) enzymes. medchemexpress.comglpbio.commedchemexpress.commedkoo.comscielo.org.co

Pavinetant demonstrates an inhibitory effect on microsomal CYP3A4/5 activities. medchemexpress.comglpbio.commedchemexpress.commedkoo.comtargetmol.comimmunomart.com Importantly, no time-dependent inactivation of CYP3A4/5 activity by Pavinetant has been observed. medchemexpress.comglpbio.commedchemexpress.com Beyond CYP3A4/5, Pavinetant exhibits weak to no inhibition of other significant CYP isoenzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. medchemexpress.comglpbio.commedchemexpress.com In silico analyses have indicated that Pavinetant is associated with three interactions involving CYP450 enzymes, encompassing both inhibitory and substrate-enzyme properties. scielo.org.coresearchgate.net

In vitro studies have quantified Pavinetant's inhibitory potency on CYP3A4/5. The apparent IC50 values for the inhibition of microsomal CYP3A4/5 activities are 7.1 µM when using midazolam as a substrate and 19.8 µM with testosterone (B1683101) as a substrate. medchemexpress.comglpbio.commedchemexpress.commedkoo.comimmunomart.com These studies typically utilize the formation of 1′-hydroxymidazolam as a marker for CYP3A enzyme activity. medchemexpress.comglpbio.com The assessment involves pre-incubating Pavinetant with human liver microsomes (HLM) and NADPH, with subsequent comparison of CYP3A enzyme activities to those observed with a vehicle solvent. medchemexpress.comglpbio.com

Table 2: Pavinetant's Inhibition of Microsomal CYP3A4/5 Activities

| CYP Isoenzyme | Substrate Used | Apparent IC50 (µM) | Time-Dependent Inactivation |

| CYP3A4/5 | Midazolam | 7.1 | Not observed |

| CYP3A4/5 | Testosterone | 19.8 | Not observed |

Table 3: Pavinetant's Interaction Profile with Other CYP Isoenzymes

| CYP Isoenzyme | Observed Effect |

| CYP1A2 | Weak to no inhibition |

| CYP2B6 | Weak to no inhibition |

| CYP2C8 | Weak to no inhibition |

| CYP2C9 | Weak to no inhibition |

| CYP2C19 | Weak to no inhibition |

| CYP2D6 | Weak to no inhibition |

Time-Dependent Inhibition Studies

Investigations into the molecular interactions of Pavinetant have included assessments of its potential for time-dependent inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Specifically, studies focused on CYP3A activities, a major subfamily of CYP enzymes. mims.comwikipedia.orgciteab.com

The methodology for evaluating the time-dependent inhibition of CYP3A activities involved pre-incubating Pavinetant at a concentration of 10 µM at 37°C for various durations: 0, 3, 10, 20, and 30 minutes. mims.comwikipedia.orgciteab.com This pre-incubation was conducted in a 0.1 M pH 7.4 phosphate (B84403) buffer incubation mixture containing human liver microsomes (HLM) at 2 mg/mL and 1 mM NADPH. mims.comwikipedia.orgciteab.com Verapamil, at a concentration of 10 µM, was simultaneously incubated as a positive control for time-dependent inhibition. mims.comwikipedia.orgciteab.com Following the pre-incubation, an aliquot was transferred to a secondary incubation containing 15 µM midazolam and 1 mM NADPH for 5 minutes. mims.comwikipedia.orgciteab.com The formation of 1′-hydroxymidazolam, a metabolite of midazolam, was used as the marker activity for CYP3A enzymes and quantified using liquid chromatography-mass spectrometry (LC-MS). mims.comwikipedia.orgciteab.com CYP3A enzyme activities after pre-incubation with Pavinetant were compared to activities observed with a vehicle solvent (1% methanol) and without pre-incubation. mims.comwikipedia.org

Detailed Research Findings:

The research findings indicated that no time-dependent inactivation of CYP3A4/5 activity was observed with Pavinetant. mims.comwikipedia.orgfishersci.ca This suggests that Pavinetant does not form stable inhibitory complexes with CYP3A enzymes over time, which is an important characteristic in assessing potential drug-drug interactions.

While Pavinetant did not exhibit time-dependent inhibition, it did show an inhibitory effect on microsomal CYP3A4/5 activities. The apparent half-maximal inhibitory concentration (IC50) values were determined to be 7.1 µM when midazolam was used as the substrate and 19.8 µM with testosterone as the substrate. mims.comwikipedia.org Furthermore, Pavinetant demonstrated weak to no inhibition of other major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. mims.comwikipedia.org

Data Tables:

Table 1: Time-Dependent Inhibition of CYP3A4/5 Activity by Pavinetant

| Pre-incubation Time (minutes) | Pavinetant (10 µM) CYP3A4/5 Activity (% of Control) | Verapamil (10 µM) CYP3A4/5 Activity (% of Control, Positive Control) |

| 0 | No significant inactivation observed | Expected decrease (positive control) |

| 3 | No significant inactivation observed | Expected decrease (positive control) |

| 10 | No significant inactivation observed | Expected decrease (positive control) |

| 20 | No significant inactivation observed | Expected decrease (positive control) |

| 30 | No significant inactivation observed | Expected decrease (positive control) |

Table 2: Apparent IC50 Values for Pavinetant Inhibition of CYP3A4/5

| CYP3A4/5 Substrate | Apparent IC50 (µM) |

| Midazolam | 7.1 |

| Testosterone | 19.8 |

Preclinical Research and Mechanistic Studies of Pavinetant

In Vitro Pharmacological Characterization

In vitro studies have been essential in defining the potency, selectivity, and functional activity of pavinetant at its target receptor.

Pavinetant demonstrates high affinity for the human neurokinin-3 receptor (NK3R). medchemexpress.com Receptor binding assays have shown its potent ability to displace the natural ligand from the receptor. Crucially, these studies also established its selectivity. For instance, the related compound fezolinetant (B607441), another NK3R antagonist, showed a binding affinity over 450 times greater for the NK3R compared to the NK1 or NK2 receptors. veozahhcp.comresearchgate.net Similarly, another antagonist was found to be over 300-fold selective against other receptors involved in the hypothalamic-pituitary-gonadal (HPG) axis, such as the kappa-opioid receptor and the gonadotropin-releasing hormone (GnRH) receptor. nih.gov This high selectivity is a key characteristic, minimizing the potential for off-target effects.

Receptor Binding Selectivity of NK3R Antagonists

| Receptor | Selectivity Profile | Reference Compound |

|---|---|---|

| NK3R | Primary Target | Fezolinetant |

| NK1R | >450-fold lower affinity vs NK3R | Fezolinetant |

| NK2R | >450-fold lower affinity vs NK3R | Fezolinetant |

| KOR, GnRH-R, GPR54 | >300-fold lower affinity vs NK3R | ESN364 |

Functional assays confirm that pavinetant acts as an antagonist, effectively blocking the intracellular signaling pathways that are normally activated by NKB binding to the NK3R. drugbank.com Studies assessing its inhibitory effect on other cellular machinery, such as cytochrome P450 enzymes, have also been conducted. For example, pavinetant showed an inhibitory effect on CYP3A4/5 activities with IC50 values of 7.1 and 19.8 μM in midazolam and testosterone (B1683101) assays, respectively, while demonstrating weak to no inhibition of several other CYP enzymes. medchemexpress.com The concentration of pavinetant required to achieve 50% of the maximum testosterone suppression (IC50) was estimated to be 230 ng/mL in a pharmacokinetic/pharmacodynamic model. nih.gov

In Vivo Models and Neuroendocrine Pathway Modulation Studies

In vivo research using animal models has provided critical insights into how pavinetant's antagonism of the NK3R translates into physiological effects, particularly on neuroendocrine pathways.

The NKB-NK3R signaling system is a key component of the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. veozahhcp.com These neurons are critical for regulating the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). nih.govwikipedia.org Preclinical studies have shown that by blocking the NK3R, pavinetant can modulate the activity of these KNDy neurons. researchgate.net This modulation alters the normal signaling cascade that leads to the release of gonadotropins from the pituitary gland. nih.govnih.gov Animal models have been crucial in demonstrating that antagonism of the NK3R can effectively temper the excessive signaling observed in certain conditions, thereby restoring a more balanced neuroendocrine state. researchgate.netwomensmentalhealth.org

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the central hormonal system controlling reproduction. nih.govnih.gov Pavinetant's modulation of KNDy neurons directly impacts this axis. endocrine-abstracts.org In preclinical and clinical studies, administration of pavinetant (as AZD4901) led to a significant and reversible reduction in luteinizing hormone (LH) pulse frequency. elsevierpure.combioworld.com This, in turn, resulted in decreased serum levels of LH and testosterone. nih.govelsevierpure.combioworld.com A 13-week study in dogs demonstrated that pavinetant's effects were largely confined to reproductive organs, causing atrophic changes consistent with HPG axis suppression, which showed evidence of reversibility after a recovery period. endocrine-abstracts.org These findings highlight the compound's ability to specifically target and down-regulate the HPG axis through its action on the NK3R. endocrine-abstracts.org

The hypothalamus also serves as the body's primary thermoregulatory center. researchgate.netmdpi.com KNDy neurons, in addition to their role in the HPG axis, project to thermoregulatory centers in the brain. scielo.org.co It is hypothesized that in states of estrogen deficiency, such as menopause, the activity of these neurons becomes heightened, contributing to vasomotor symptoms like hot flashes. veozahhcp.comresearchgate.net Preclinical animal models suggest that by blocking NKB signaling on these neurons, NK3R antagonists like pavinetant can help restore the balance in the thermoregulatory center. veozahhcp.comresearchgate.net This modulation is believed to reduce the inappropriate heat dissipation signals that trigger vasomotor symptoms. veozahhcp.commdpi.com Rodent models are commonly used to study thermoregulation, where factors like ambient temperature can influence physiological outcomes and behavioral adaptations. nih.govnih.gov

Investigation of Effects on Kisspeptin-Neurokinin B-Dynorphin (KNDy) Neuron Complex

Pavinetant is a selective antagonist of the neurokinin-3 receptor (NK3R). glpbio.comwikipedia.org Its mechanism of action is centered on the modulation of the Kisspeptin-Neurokinin B-Dynorphin (KNDy) neuron complex located in the arcuate nucleus of the hypothalamus. nih.govup.ac.za This neuronal population is considered the central pulse generator for gonadotropin-releasing hormone (GnRH). nih.govnih.gov

Within this complex, the neuropeptide Neurokinin B (NKB) acts as a key stimulatory signal, initiating synchronized neuronal activity that leads to a GnRH pulse. nih.govnih.govresearchgate.net NKB exerts its effect by binding to the NK3R on KNDy neurons. nih.gov Dynorphin, another neuropeptide co-expressed in these neurons, serves as an inhibitory signal to terminate the pulse, while kisspeptin (B8261505) is the primary output signal that stimulates GnRH release. nih.govup.ac.zanih.gov

As an NK3R antagonist, Pavinetant functions by blocking the binding of NKB to its receptor. This action interrupts the "start" signal for the GnRH pulse generation cascade. nih.govwomensmentalhealth.org By inhibiting the NKB-NK3R signaling pathway, Pavinetant is expected to decrease the frequency of GnRH pulses, which in turn leads to a reduction in the pulsatile secretion of luteinizing hormone (LH). nih.gov This mechanism has been demonstrated in studies of NK3R antagonists, where administration led to reduced LH pulse frequency. nih.gov

Metabolic Phenotype Amelioration in Preclinical Polycystic Ovary Syndrome Models

Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder characterized by both reproductive and metabolic dysfunctions, including hyperandrogenism, insulin (B600854) resistance, and dyslipidemia. nih.govresearchgate.netnih.gov The neuroendocrine pathways involving KNDy neurons are implicated in the pathophysiology of PCOS, which often presents with elevated GnRH pulse frequency. nih.gov

Preclinical research using a hyperandrogenic mouse model of PCOS investigated the potential therapeutic effects of NK3R antagonism. In these studies, treatment with the NK3R antagonist MLE-4901 (an alternative developmental code for Pavinetant) was found to ameliorate some of the adverse metabolic characteristics associated with the syndrome. larvol.com These findings from preclinical models suggest that by targeting the neuroendocrine dysregulation central to PCOS, NK3R antagonists like Pavinetant may help improve the associated metabolic phenotype. larvol.com While Pavinetant entered Phase 2 trials for PCOS, development was later discontinued (B1498344). drugbank.comguidetopharmacology.orgdrugbank.com

Predictive ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analyses

In silico (computer-based) modeling is a strategy used to predict the pharmacokinetic and toxicological properties of drug candidates, accelerating the screening process. scielo.org.conih.gov Predictive ADME/T analyses for Pavinetant have been conducted using bioinformatic platforms to evaluate its potential as a therapeutic agent. scielo.org.coresearchgate.net

| Compound | Predicted Clearance | Predicted Excretion Profile | Source |

|---|---|---|---|

| Pavinetant | Lower | Different from Osanetant/Talnetant | scielo.org.co |

| Fezolinetant | Lower | Different from Osanetant/Talnetant | scielo.org.co |

| Osanetant | Higher | - | scielo.org.co |

| Talnetant | Higher | - | scielo.org.co |

Drug-likeness Rule Compliance Assessment (in silico)

"Drug-likeness" is an evaluation of whether a compound possesses physicochemical properties consistent with known orally active drugs. wikipedia.orglindushealth.com This is often assessed using established guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. wikipedia.orgdrugbank.comtiu.edu.iq

In silico assessments found that Pavinetant exhibited higher compliance with drug-likeness rules and more suitable physicochemical properties when compared to older, trial-suspended NK3R antagonists like Osanetant and Talnetant. scielo.org.coscielo.org.coresearchgate.net The analysis evaluated compliance against four sets of rules: Lipinski, Ghose, Veber, and Varma. scielo.org.co While Fezolinetant showed no violations of these rules, Pavinetant was noted to have one violation related to its lipophilicity and unsaturation. researchgate.net This high level of compliance suggests that Pavinetant possesses more suitable drug-like properties for an orally administered therapeutic. scielo.org.co

| Compound | Compliance with Drug-likeness Rules | Number of Violations (Lipinski, Ghose, Veber, Varma) | Source |

|---|---|---|---|

| Pavinetant | High Compliance | 1 | scielo.org.coresearchgate.net |

| Fezolinetant | High Compliance | 0 | scielo.org.coresearchgate.net |

| Osanetant | Lower Compliance | Not specified | scielo.org.coresearchgate.net |

| Talnetant | Lower Compliance | Not specified | scielo.org.coresearchgate.net |

Clinical Investigations of Pavinetant

Phase I Clinical Trials: Early Stage Evaluation in Human Subjects

Phase I clinical trials are foundational in drug development, primarily designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new investigational drug in human subjects, typically healthy volunteers clinicaltrial.beveedalifesciences.comnih.govddregpharma.com. Two notable Phase I trials for Pavinetant (AZD2624) include a 2-way crossover study (NCT00867685) and a multiple ascending dose study in Japan (NCT00696865) ncats.iopharmacm.com.

In a Phase I, open-label, randomized, 2-period crossover study (NCT00867685) involving healthy subjects, single 40-mg doses of Pavinetant (AZD2624) were administered pharmacm.com. The study assessed the relative bioavailability of tablet versus liquid suspension formulations and the effect of food on the tablet formulation pharmacm.com. Results indicated that the absorption of AZD2624 was greater when administered after a high-fat meal compared to the fasted state, although the clearance remained similar under both conditions pharmacm.com. Both the tablet and liquid formulations demonstrated similar bioavailability pharmacm.com.

Table 1: Pharmacokinetic Parameters of Pavinetant (AZD2624) Tablet Formulation in Healthy Subjects (N=14) pharmacm.com

| PK Parameter | Fed (Geometric Least Squares Mean) | Fasting (Geometric Least Squares Mean) | Geometric Least Squares Mean Ratio (Fed/Fasting) | 90% Confidence Interval (Lower Limit, Upper Limit) |

| AUC (ng/mLhr) | 4566.981 | 4052.258 | 1.127 | (1.034, 1.228) |

| Cmax (ng/mL) | 553.197 | 316.968 | 1.745 | (1.626, 1.873) |

| AUC(0-t) (ng/mLhr) | 4457.771 | 3912.580 | 1.139 | (1.047, 1.240) |

Note: AUC = Area under the plasma concentration-time curve; Cmax = Maximum plasma concentration; AUC(0-t) = AUC from time zero to the time of the last quantifiable plasma concentration.

In terms of pharmacodynamic characterization, in vitro studies revealed that Pavinetant (AZD2624) exhibited an inhibitory effect on microsomal CYP3A4/5 activities, with apparent half-maximal inhibitory concentration (IC50) values of 7.1 µM for midazolam and 19.8 µM for testosterone (B1683101) assays medkoo.comglpbio.commedchemexpress.commedchemexpress.com. No time-dependent inactivation of CYP3A4/5 activity by Pavinetant was observed, and it demonstrated weak to no inhibition of other cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 medkoo.comglpbio.commedchemexpress.com. The Phase I study NCT00867685 explicitly stated that no pharmacodynamic results or pharmacokinetic/pharmacodynamic relationships were analyzed within that specific study pharmacm.com.

Initial safety and tolerability assessments in Phase I trials are crucial for identifying potential side effects and establishing a safe dosage range for further development clinicaltrial.beveedalifesciences.comddregpharma.com. In the Phase I study NCT00867685, few adverse events were reported across all study treatments pharmacm.com. Importantly, no serious adverse events occurred, and no adverse event led to a discontinuation of the study pharmacm.com. This indicated a favorable initial safety and tolerability profile for Pavinetant in healthy subjects pharmacm.com.

Phase II Clinical Trials: Efficacy and Further Safety Assessment

Phase II clinical trials aim to further assess the efficacy and safety of a drug in a larger group of patients with the targeted condition clinicaltrial.be. Pavinetant was advanced into Phase II for the treatment of vasomotor symptoms associated with menopause medscape.comwomensmentalhealth.orgtandfonline.comresearchgate.net.

Pavinetant (MLE4901) was investigated in Phase II clinical trials for its potential to alleviate menopausal hot flashes medscape.comwomensmentalhealth.orgtandfonline.comresearchgate.net. A notable study was NCT02668185, a Phase II, randomized, double-blind, placebo-controlled crossover trial researchgate.net.

Table 2: Efficacy Outcomes in a Phase II Trial for Menopausal Hot Flashes medscape.comresearchgate.net

| Outcome | Pavinetant (MLE4901) | Placebo |

| Reduction in Total Weekly Hot Flashes (Percentage Points) | 45% (vs. placebo) researchgate.net | - |

| Total Weekly Hot Flashes (Adjusted Mean) | 19.35 researchgate.net | 49.01 researchgate.net |

| Decrease in Hot Flashes (Percentage) | 80% medscape.com | 30% medscape.com |

| Impact on Sleep Quality | Improved medscape.com | - |

| Impact on Quality of Life | Improved medscape.com | - |

| Impact on Hot Flash Interference in Daily Life | Improved medscape.com | - |

Despite promising efficacy findings, the development of Pavinetant for hot flashes was ultimately discontinued (B1498344) due to safety concerns, primarily related to abnormal liver function medscape.commenoclarity.comwomensmentalhealth.orgncats.iotandfonline.com. In one Phase II clinical trial, three out of 28 women experienced abnormal liver function, which subsequently normalized within 90 days medscape.com. These transient elevations in liver transaminase enzymes were a significant factor leading to the cessation of Pavinetant's Phase II studies womensmentalhealth.org. It was suggested that this hepatic safety concern might be an idiosyncratic effect linked to Pavinetant's specific chemical structure, rather than a general class effect of NK3 receptor antagonists tandfonline.comresearchgate.netfrontiersin.org.

Research in Polycystic Ovary Syndrome (PCOS)

Pavinetant (also known by developmental code names MLE-4901, AZD-4901, and AZD-2624) was under development by AstraZeneca and Millendo Therapeutics for the treatment of polycystic ovary syndrome. medkoo.comwikipedia.orgncats.io Clinical trials evaluating Pavinetant for PCOS reached Phase II. medkoo.comwikipedia.orgncats.iopatsnap.com

Therapeutic Outcomes and Endpoints

As a neurokinin-3 receptor antagonist, Pavinetant's mechanism of action in PCOS was linked to the neurokinin B (NKB)-NK3R system. Research suggests that an overexpression of the NKB-NK3R system in local ovarian tissue contributes to adverse reproductive endocrine phenotypes in PCOS. Antagonizing the NK3 receptor has been shown to reverse these effects by improving mitochondrial dysfunction. patsnap.com

While specific detailed therapeutic outcomes for Pavinetant in PCOS cohorts are not extensively published in the provided search results, the broader class of NK3 receptor antagonists has shown promising trends in clinical trials for PCOS. These trends include improvements in menstrual regularity, a reduction in hyperandrogenism, enhanced ovulatory function, and better metabolic profiles. patsnap.comunina.it For example, another NK3 receptor antagonist, Fezolinetant (B607441), demonstrated a decrease in serum luteinizing hormone (LH) and testosterone levels, as well as the LH-to-follicle-stimulating hormone (FSH) ratio, in women with PCOS during Phase II studies. unina.it

Safety Considerations in PCOS Cohorts

The development of Pavinetant for PCOS was ultimately terminated in November 2017. wikipedia.org This decision was made after an assessment of the clinical risks and benefits, which revealed concerns regarding its safety profile. wikipedia.orgncats.io Specifically, abnormal liver function was observed during Phase II trials for both PCOS and hot flashes. ncats.io This hepatic safety concern was considered to be related to the chemical structure of Pavinetant, rather than being a general class effect for NK3 receptor antagonists. tandfonline.com

Research in Schizophrenia

Pavinetant was also investigated for its potential as an antipsychotic agent in the treatment of schizophrenia. medkoo.comwikipedia.orgncats.ionih.gov

Efficacy Evaluation in Symptom Improvement

Clinical investigations into Pavinetant's efficacy in improving symptoms of schizophrenia were conducted, including a proof-of-principle study. medkoo.comwikipedia.orgncats.ionih.gov However, these trials ultimately led to the discontinuation of its development for this indication. medkoo.comwikipedia.orgncats.iotandfonline.comresearchgate.net The selective neurokinin 3 antagonist Pavinetant did not demonstrate improvement in symptoms in patients with schizophrenia. medkoo.comwikipedia.orgncats.ionih.gov

Cognitive Function Assessment

Cognitive deficits are a significant aspect of schizophrenia, affecting domains such as processing speed, attention, working memory, and verbal learning. hmpgloballearningnetwork.comisciii.esisciii.esmdedge.com The assessment of cognitive function in schizophrenia typically employs standardized batteries such as the MATRICS Consensus Cognitive Battery (MCCB) or the Brief Assessment of Cognition in Schizophrenia (BACS). hmpgloballearningnetwork.comisciii.es Despite the importance of addressing cognitive impairment in schizophrenia, the proof-of-principle study on Pavinetant (AZD2624) concluded that it did not improve cognition in schizophrenia. medkoo.comwikipedia.orgncats.ionih.gov

Rationale for Discontinuation based on Efficacy Profile

The primary rationale for the discontinuation of Pavinetant's development for schizophrenia was a lack of effectiveness or efficacy. medkoo.comwikipedia.orgncats.iotandfonline.comresearchgate.net This clinical failure, observed in early clinical trials, is speculated to be due, at least in part, to poor brain bioavailability of the compound. tandfonline.comresearchgate.net

Analysis of Clinical Development Discontinuation

The clinical development of Pavinetant, spearheaded by AstraZeneca and Millendo Therapeutics, was formally terminated in November 2017. wikipedia.orgmedscape.com Initially, Pavinetant was explored for its potential in treating schizophrenia; however, this line of development was abandoned in early clinical trials due to a lack of demonstrated effectiveness. wikipedia.orgncats.iosubstack.comresearchgate.net Subsequently, efforts shifted towards its application in menopausal hot flashes and PCOS. wikipedia.orgncats.io The decision to discontinue development for these indications was made following a comprehensive assessment of the compound's clinical risks and benefits. wikipedia.orgncats.io

Comprehensive Evaluation of Hepatic Safety Profile and Related Concerns

A pivotal factor leading to the discontinuation of Pavinetant's clinical program was the emergence of concerns regarding its hepatic safety profile. tandfonline.comresearchgate.netresearchgate.net During Phase 2 clinical trials conducted for hot flashes, abnormal liver function was observed in a subset of participants. Specifically, three out of 28 women enrolled in these trials experienced elevations in liver function tests. medscape.com While these liver function abnormalities were reported to normalize within 90 days, their occurrence raised significant safety flags. medscape.com

It was proposed that these hepatic adverse events were idiosyncratic and directly linked to the specific chemical structure of Pavinetant, rather than being a general class effect characteristic of all NK3R antagonists. tandfonline.comresearchgate.netresearchgate.netresearchgate.net This distinction is further supported by the differing hepatic safety profiles observed with other NK3R antagonists, such as fezolinetant, which, in its trials, showed typically mild and transient increases in alanine (B10760859) aminotransferase (ALT) values that were not considered clinically significant and did not indicate severe drug-induced liver injury. tandfonline.comresearchgate.netresearchgate.net The compound-specific nature of Pavinetant's hepatic concerns underscored the unique risk it posed. researchgate.netresearchgate.net

Risk-Benefit Assessment and Program Termination Rationale

Despite the significant hepatic safety concerns, Pavinetant had demonstrated notable efficacy in reducing vasomotor symptoms. In Phase 2 studies, Pavinetant was shown to achieve substantial reductions in hot flash frequency. For instance, one study indicated an 80% decrease in hot flashes in women receiving Pavinetant, compared to a 30% decrease in the placebo group. medscape.com Another Phase 2a study reported an even more pronounced effect, with a 93% decrease in hot flashes (equivalent to a reduction of five hot flashes per day) compared to a 54% decrease with placebo (P < 0.001). medscape.com These efficacy findings were also accompanied by improvements in sleep quality, quality of life, and a reduction in the interference of hot flashes in daily life. medscape.com

Comparative Analysis and Future Directions in Neurokinin 3 Receptor Antagonist Research

Distinguishing Pavinetant from Other Neurokinin-3 Receptor Antagonists

Pavinetant was one of the first NK3R antagonists to be evaluated in clinical trials for menopausal hot flushes. imsociety.org Its journey, while ultimately halted, laid the groundwork for the development of other drugs in this class, most notably the FDA-approved fezolinetant (B607441) and the late-stage investigational drug elinzanetant (B1671173).

Pavinetant, fezolinetant, and elinzanetant all function by blocking the neurokinin-3 receptor, thereby modulating the activity of kisspeptin (B8261505)/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a key role in thermoregulation. clinician.comccjm.orgclevelandclinic.org During menopause, declining estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting normal body temperature control and causing VMS. clinician.comnih.gov By antagonizing the NK3R, these drugs aim to restore thermoregulatory balance.

However, they possess distinct chemical structures. researchgate.net Concerns arose that the hepatic safety issues observed with pavinetant were related to its specific chemical structure rather than being a general effect of the NK3R antagonist class. researchgate.netwomensmentalhealth.org This prompted the development of structurally dissimilar compounds. Fezolinetant, for example, is noted for being highly selective for the NK3R, over 450 times more so than for NK1 or NK2 receptors. clinician.comresearchgate.net Elinzanetant differs mechanistically as it is a dual antagonist, targeting both the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. bayer.commusechem.com This dual action is hypothesized to offer additional benefits by potentially improving sleep disturbances and modulating peripheral vasodilation. mdpi.com

| Compound | Primary Target(s) | Key Structural/Mechanistic Feature |

|---|---|---|

| Pavinetant | NK3R | Early generation NK3R antagonist; development halted due to hepatic safety concerns potentially linked to its specific chemical structure. researchgate.netwomensmentalhealth.org |

| Fezolinetant | NK3R | Highly selective NK3R antagonist with a distinct chemical structure from pavinetant. clinician.comresearchgate.net |

| Elinzanetant | NK1R and NK3R | Dual receptor antagonist, targeting both NK1 and NK3 receptors. bayer.commusechem.com |

| Osanetant | NK3R | First-generation NK3R antagonist originally studied for schizophrenia; development was suspended due to poor pharmacokinetic profiles. scielo.org.coscielo.org.co |

| Talnetant | NK3R | Another early NK3R antagonist investigated for schizophrenia whose clinical trials were also suspended. scielo.org.coscielo.org.co |

Clinical trials demonstrated the potential of NK3R antagonists to effectively manage VMS. The initial study with pavinetant showed it could significantly reduce the frequency and severity of hot flushes by 45% compared to placebo. imsociety.org However, its development was stopped due to instances of transient elevations in liver transaminase enzymes. imsociety.orgwomensmentalhealth.org

Elinzanetant has also shown positive results in its phase 3 OASIS 1 and 2 trials, meeting primary endpoints by significantly reducing the frequency and severity of moderate to severe VMS at weeks 4 and 12 compared to placebo. bayer.comappliedclinicaltrialsonline.com It also demonstrated improvements in sleep disturbances and quality of life. appliedclinicaltrialsonline.comvirginia.edu The safety profile of elinzanetant has been described as favorable, with headache and fatigue being the most common mild side effects reported. virginia.edupatientcareonline.com

| Compound | Reported Efficacy in VMS | Key Safety/Tolerability Findings |

|---|---|---|

| Pavinetant | Reduced hot flush frequency and severity by 45% vs. placebo. imsociety.org | Development discontinued (B1498344) due to transient elevations in liver transaminases. imsociety.orgwomensmentalhealth.org |

| Fezolinetant | Significantly reduced VMS frequency and severity at weeks 4 and 12 vs. placebo. clinician.comnih.gov A meta-analysis found it more effective than non-hormonal therapies like paroxetine (B1678475) and gabapentin. researchgate.netnih.gov | Generally well-tolerated in 52-week studies. nih.gov Liver function monitoring is recommended due to some reported cases of elevated transaminases. nih.govumt.edu |

| Elinzanetant | Significantly reduced VMS frequency and severity at weeks 4 and 12 vs. placebo. bayer.comappliedclinicaltrialsonline.com Also improved sleep and quality of life. virginia.edu | Favorable safety profile reported in phase 3 trials. bayer.comvirginia.edu Most common side effects were mild headache and fatigue. virginia.edupatientcareonline.com |

Implications of Pavinetant Research for Neuroendocrinology and Drug Discovery

The research and development program for pavinetant, despite its discontinuation, has had a lasting and positive impact on the fields of neuroendocrinology and therapeutic drug development.

The clinical studies involving pavinetant were instrumental in validating the NKB-NK3R signaling pathway as a key regulator of VMS in humans. These trials provided the first clinical proof-of-concept that antagonizing this pathway could directly and rapidly alleviate hot flushes. nih.gov This research solidified the understanding of the role of KNDy neurons in the hypothalamic thermoregulatory center, confirming that their hyperactivity following estrogen withdrawal is a primary driver of menopausal VMS. clinician.comnih.gov The findings spurred further investigation into this neuroendocrine system, enhancing knowledge of its function in both healthy and disease states, including conditions like polycystic ovary syndrome (PCOS). larvol.com

Pavinetant was a pioneering agent in the quest for effective non-hormonal treatments for menopause. imsociety.org For decades, hormone therapy was the most effective option, but it is not suitable for all women. clinician.comnih.gov The initial success of pavinetant in clinical trials demonstrated that targeting a specific neuroendocrine pathway was a viable and promising alternative. This encouraged continued investment and research into the NK3R antagonist class, directly leading to the development and eventual approval of fezolinetant as a first-in-class, non-hormonal treatment. mdpi.comnih.gov It effectively opened a new chapter in VMS management, offering a targeted approach for women who cannot or prefer not to use hormone therapies.

The primary lesson from the pavinetant program was the critical importance of early and thorough safety screening, particularly concerning hepatic function. The emergence of elevated liver transaminases led to the drug's discontinuation and highlighted a potential risk for this class of compounds. womensmentalhealth.org This experience directly influenced the development of subsequent NK3R antagonists. Researchers focused on creating structurally different molecules to mitigate the specific risks potentially associated with pavinetant's chemical makeup. researchgate.netwomensmentalhealth.org Furthermore, it established a precedent for rigorous liver safety monitoring in all subsequent clinical trials for drugs in this class. nih.gov The challenges faced by pavinetant ultimately led to more robust development programs and safer medications, refining the blueprint for bringing novel neuroendocrine therapies to market.

Unexplored Research Avenues and Potential Re-evaluation Paradigms

The trajectory of neurokinin-3 receptor (NK3R) antagonist research, particularly following the clinical experiences with pavinetant, has pivoted towards exploring new therapeutic possibilities and refining molecular design. While the initial focus was on menopausal vasomotor symptoms (VMS), the underlying biology of the neurokinin B (NKB)-NK3R signaling pathway suggests a broader therapeutic potential. imsociety.orgnih.gov This has led to investigations into novel indications, the rational design of safer analogues, and a deeper dive into the genetic factors governing patient response.

Identification of Novel Therapeutic Niches for NK3R Antagonists

The role of NK3R in modulating gonadotropin-releasing hormone (GnRH) secretion has opened avenues for its application in various sex-steroid-related diseases. nih.govwomensmentalhealth.org Initial development of pavinetant included investigations for polycystic ovary syndrome (PCOS) and schizophrenia, although these were eventually discontinued. patsnap.comwikipedia.org However, the principle of targeting this pathway remains a compelling area of research.

Emerging research points to several potential, yet underexplored, therapeutic areas:

Sex-Steroid Dependent Cancers: Pharmacological targeting of the gene for the NK3 receptor, TACR3, has been suggested as a potential treatment for hormone-sensitive cancers such as breast and prostate cancer. nih.gov Genetically mimicked NK3R antagonism has been associated with a lower risk of prostate cancer in men. nih.gov

Ischemic Heart Disease (IHD): A Mendelian randomization study utilizing genetic variants in TACR3 to mimic the effect of NK3R antagonists found an association with a lower risk of IHD in men. nih.gov This suggests a potential cardiovascular protective role for this class of drugs, warranting further investigation. nih.gov

These potential applications highlight the need for a systematic re-evaluation of NK3R antagonists in conditions where the NKB/NK3R pathway may play a significant pathophysiological role.

Development of Pavinetant Analogues with Improved Safety Profiles

The clinical development of pavinetant (also known as MLE4901) was halted due to concerns regarding transient elevations in liver transaminases. imsociety.orgwomensmentalhealth.org This prompted the development of new, structurally dissimilar NK3R antagonists with the specific goal of avoiding this off-target effect. It is believed that the liver toxicity observed with pavinetant may be an idiosyncratic effect related to its specific chemical structure rather than a class-wide effect of NK3R antagonism. womensmentalhealth.org

This has led to the successful development of next-generation compounds:

Fezolinetant: This selective NK3R antagonist has demonstrated efficacy in reducing VMS without the liver safety signals associated with pavinetant. imsociety.orgnih.gov In May 2023, fezolinetant received FDA approval for the treatment of moderate to severe VMS, marking a significant milestone for this drug class. nih.gov

Elinzanetant: This compound is a dual antagonist of the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors. The development of dual antagonists like elinzanetant (formerly NT-814) represents another strategic approach to potentially enhance therapeutic benefits while maintaining a favorable safety profile. imsociety.org

The progression from pavinetant to these newer agents underscores a key paradigm in drug development: iterating on a validated mechanism of action to engineer molecules with improved safety and tolerability.

| Compound | Receptor Target(s) | Key Development Note |

| Pavinetant (MLE4901) | Selective NK3R | Development discontinued due to concerns about elevated liver transaminases. imsociety.orgwomensmentalhealth.org |

| Fezolinetant (ESN364) | Selective NK3R | Successfully developed and approved by the FDA; did not show the liver toxicity seen with pavinetant. imsociety.org |

| Elinzanetant (NT-814) | Dual NK1R / NK3R | Under development as a dual antagonist, potentially offering broader therapeutic effects. imsociety.org |

Advanced Pharmacogenomic Investigations in NK3R Antagonism

Pharmacogenomics, which studies the influence of genetic variation on drug response, is a critical frontier in optimizing NK3R antagonist therapy. mdpi.com Research in this area focuses on the TACR3 gene, which encodes the NK3R protein. medrxiv.orgwikipedia.org

Key findings and future directions include:

Genetic Association with VMS: Genome-wide association studies (GWAS) have identified a genetic signal at the TACR3 locus associated with the risk and variability of VMS in women. medrxiv.orgresearchgate.netnih.gov This provides a genetic basis for the role of the NK3R pathway in the etiology of these symptoms.

Paradoxical Genetic Findings: An intriguing and complex finding is that while NK3R antagonist drugs effectively reduce VMS, women who carry rare genetic variants predicted to naturally reduce NK3R function were not found to have a lower likelihood of experiencing VMS. medrxiv.orgresearchgate.net This suggests that complete pharmacological inhibition of NK3R signaling may be necessary to achieve a therapeutic effect, or that the common genetic variants may influence VMS through other uncharacterized regulatory pathways. medrxiv.orgresearchgate.net

Mutations and Reproductive Function: Loss-of-function mutations in both TACR3 and its ligand's gene, TAC3, have been identified as causes of congenital hypogonadotropic hypogonadism, a condition characterized by failed puberty. uludag.edu.tr This confirms the essential role of NKB/NK3R signaling in the central control of human reproduction and highlights the potential for genetic screening in related disorders. uludag.edu.tr

Advanced pharmacogenomic investigations are essential for personalizing NK3R antagonist therapy. Future research will likely focus on identifying specific genetic markers that predict therapeutic efficacy and susceptibility to potential side effects, thereby refining patient selection and improving treatment outcomes.

| Gene | Encoded Protein | Relevance to NK3R Antagonism | Research Findings |

| TACR3 | Neurokinin-3 Receptor (NK3R) | The direct target of pavinetant and other NK3R antagonists. wikipedia.org | Common genetic variants are associated with VMS risk. medrxiv.org Rare loss-of-function variants do not appear to protect against VMS, while severe mutations cause hypogonadotropic hypogonadism. medrxiv.orgresearchgate.netuludag.edu.tr |

| TAC3 | Neurokinin B (NKB) | The primary endogenous ligand for the NK3R. uludag.edu.tr | Loss-of-function mutations in this gene also lead to hypogonadotropic hypogonadism, confirming the critical role of the ligand-receptor pathway. uludag.edu.tr |

常见问题

Q. What is the established mechanism of action of Pavinetant, and how is it validated in preclinical studies?

Pavinetant, a neurokinin-3 receptor (NK3R) antagonist, inhibits receptor signaling via competitive binding, primarily studied in models of menopausal hot flashes and central nervous system disorders. Validation involves:

- In vitro assays : Radioligand binding studies to determine receptor affinity (e.g., IC₅₀ values) .

- In vivo models : Hypothalamic temperature regulation in ovariectomized rodents, with thermographic imaging to quantify efficacy .

- Control comparisons : Placebo-controlled designs and benchmarking against existing NK3R antagonists (e.g., fezolinetant) to assess specificity .

Q. What are the standard pharmacokinetic parameters measured in early-phase Pavinetant trials, and how are they optimized?

Key parameters include bioavailability, half-life (t₁/₂), volume of distribution (Vd), and clearance (CL). Optimization strategies:

- Dose escalation studies : Using adaptive trial designs to identify maximum tolerated doses (MTDs) .

- Metabolite profiling : LC-MS/MS to detect hepatic metabolites and assess drug-drug interaction risks .

- Population pharmacokinetics : Nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. How are ethical considerations addressed in Pavinetant clinical trials involving vulnerable populations (e.g., postmenopausal women)?

- Informed consent : Tailored documentation explaining risks of hormone fluctuation and placebo effects .

- Data safety monitoring boards (DSMBs) : Independent review of adverse events (e.g., hypoestrogenic symptoms) .

- Equity in recruitment : Stratified sampling to ensure diversity in age, ethnicity, and comorbidities .

Advanced Research Questions

Q. How can contradictory results between Pavinetant’s in vitro efficacy and clinical trial outcomes be reconciled?

- Hypothesis testing : Evaluate species-specific receptor isoform expression (e.g., human vs. rodent NK3R splice variants) via qPCR/Western blot .

- Pharmacodynamic modeling : Link exposure-response curves to identify subtherapeutic thresholds in human cohorts .

- Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies and assess publication bias .

Q. What statistical methods are recommended for analyzing dose-response relationships in Pavinetant trials with non-linear kinetics?

- Hierarchical Bayesian models : Account for sparse sampling and inter-individual variability .

- Emax models : Estimate maximal effect (Emax) and EC₅₀ using nonlinear regression .

- Sensitivity analysis : Monte Carlo simulations to test robustness against outliers .

Q. How should researchers design cross-species studies to validate Pavinetant’s neuroendocrine effects?

- Comparative genomics : Align NK3R sequences across species to identify conserved binding domains .

- Functional MRI : Map hypothalamic-pituitary-adrenal (HPA) axis activation in primates vs. rodents .

- Translational endpoints : Use surrogate biomarkers (e.g., plasma kisspeptin levels) to bridge preclinical and clinical outcomes .

Q. What methodologies resolve discrepancies in Pavinetant’s reported half-life across pharmacokinetic studies?

- Covariate analysis : Investigate factors like renal/hepatic function, BMI, and CYP3A4 polymorphisms .

- Non-compartmental vs. compartmental analysis : Compare AUC estimates using WinNonlin/Phoenix .

- Longitudinal sampling : Extend blood collection beyond 5 half-lives to capture terminal phase kinetics .

Methodological Frameworks

Q. How to apply the PICOT framework to design a Phase III Pavinetant trial for vasomotor symptoms?

- Population (P) : Postmenopausal women (45–65 years) with ≥7 daily hot flashes.

- Intervention (I) : Oral Pavinetant 100 mg/day.

- Comparison (C) : Placebo and active comparator (e.g., fezolinetant 30 mg/day).

- Outcome (O) : Mean reduction in hot flash frequency (≥50% from baseline).

- Time (T) : 12-week double-blind phase + 4-week follow-up .

Q. What systems biology approaches integrate multi-omics data to elucidate Pavinetant’s off-target effects?

- Transcriptomics : RNA-seq of hypothalamic tissue to identify dysregulated pathways (e.g., neuroinflammation) .

- Proteomics : SILAC-based quantification of NK3R downstream effectors .

- Network pharmacology : Construct interaction networks using STRING or Cytoscape to predict off-target binding .

Data Interpretation & Reporting

Q. How to address limitations in Pavinetant studies with high attrition rates?

Q. What criteria determine whether conflicting Pavinetant studies should be excluded from a meta-analysis?

- Quality assessment : Use Cochrane Risk of Bias Tool 2.0 to score studies for selection/performance bias .

- Outcome harmonization : Exclude studies with non-standard endpoints (e.g., self-reported severity scales without validation) .

- Dose consistency : Limit analysis to trials with comparable dosing regimens (e.g., 50–150 mg/day) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。